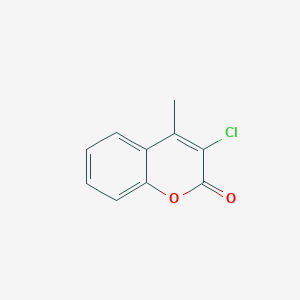

3-Chloro-4-methyl-2H-1-benzopyran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-6-7-4-2-3-5-8(7)13-10(12)9(6)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQWOLFVHAMFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280799 | |

| Record name | 3-Chloro-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7037-32-3 | |

| Record name | 3-Chloro-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7037-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Methyl 2h 1 Benzopyran 2 One and Its Analogues

Classical Condensation Reactions for 2H-1-Benzopyran-2-one Ring Formation

The construction of the fundamental coumarin (B35378) scaffold is a well-explored area of organic synthesis, with several classical name reactions remaining cornerstones of the field. These methods typically involve the condensation of phenols with various carbonyl-containing compounds.

Pechmann Condensation and its Strategic Adaptation for Substituted Phenols

The Pechmann condensation is one of the most direct and widely utilized methods for synthesizing coumarins, particularly those substituted at the 4-position. nih.govrsc.org The reaction involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of 4-methylcoumarin (B1582148) derivatives, a substituted phenol is reacted with ethyl acetoacetate (B1235776). amazonaws.compmf.unsa.ba

The mechanism is initiated by the acid-catalyzed transesterification between the phenol and the β-keto ester. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a ring-closing step similar to Friedel-Crafts acylation) to form a new heterocyclic ring. wikipedia.org A final dehydration step yields the coumarin product. wikipedia.org

The reaction's versatility is demonstrated by its applicability to a wide range of substituted phenols, allowing for the synthesis of a diverse library of coumarin derivatives. nih.govarkat-usa.org While simple phenols may require harsh conditions, activated phenols, such as resorcinol (B1680541) or phloroglucinol, can react under much milder conditions. wikipedia.orgarkat-usa.org A variety of acid catalysts can be employed, from strong Brønsted acids like sulfuric acid and methanesulfonic acid to Lewis acids such as aluminum chloride. wikipedia.orgorganic-chemistry.org Modern approaches have also utilized reusable solid acid catalysts like zirconia-based catalysts and sulfamic acid to promote greener and more efficient reactions. nih.govrsc.orgarkat-usa.org

Table 1: Examples of Pechmann Condensation for 4-Methylcoumarin Synthesis

| Phenol Substrate | β-Ketoester | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Resorcinol | Ethyl acetoacetate | Sulfuric acid | Mild conditions | 7-Hydroxy-4-methylcoumarin | Good | wikipedia.org |

| Phloroglucinol | Ethyl acetoacetate | Sulfamic acid (10 mol%) | Solvent-free, 100 °C, 1.5 h | 5,7-Dihydroxy-4-methylcoumarin | 90% | arkat-usa.org |

| m-Cresol | Ethyl acetoacetate | Sulfamic acid (10 mol%) | Solvent-free, 100 °C, 24 h | 4,7-Dimethylcoumarin | 52% | arkat-usa.org |

| Phenol | Ethyl acetoacetate | InCl3 (3 mol%) | Solvent-free, ball milling, RT | 4-Methylcoumarin | 95% | amazonaws.com |

Perkin Reaction and its Application in Coumarin Synthesis

The Perkin reaction is another classical method that provides a route to α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a base catalyst. byjus.comchemistrylearner.com While its primary application is not coumarin synthesis, an intramolecular variant of the reaction is historically significant for producing the parent coumarin ring. chemistrylearner.comsciforum.net

In this application, salicylaldehyde (B1680747) reacts with acetic anhydride in the presence of sodium acetate. chemistrylearner.comnih.gov The mechanism is believed to involve the initial formation of O-acetyl salicylaldehyde. sciforum.net This intermediate then undergoes a base-catalyzed intramolecular aldol-type condensation, followed by dehydration, to yield coumarin. sciforum.net This pathway highlights that the reaction proceeds intramolecularly rather than through an intermolecular condensation typical of the standard Perkin reaction. sciforum.net Although this method is effective for unsubstituted coumarin, it is less direct for preparing 4-substituted analogues like 3-Chloro-4-methyl-2H-1-benzopyran-2-one compared to the Pechmann condensation.

Table 2: Perkin Reaction for Coumarin Synthesis

| Aldehyde | Anhydride | Base | Key Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | Acetic anhydride | Sodium acetate | O-acetyl salicylaldehyde | Coumarin | chemistrylearner.comsciforum.net |

| Salicylaldehyde | Phenylacetic anhydride | Triethylamine | O-phenylacetyl salicylaldehyde | 3-Phenylcoumarin | sciforum.net |

Knoevenagel Condensation in the Preparation of 2H-1-Benzopyran-2-one Derivatives

The Knoevenagel condensation is a cornerstone for the synthesis of coumarins substituted at the 3-position. slideshare.nettandfonline.com The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a carbon atom flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com For coumarin synthesis, a substituted o-hydroxybenzaldehyde (salicylaldehyde derivative) is reacted with reagents like diethyl malonate, ethyl cyanoacetate, or malonic acid. wikipedia.orgresearchgate.net

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, or facilitated by catalysts like silica (B1680970) gel or basic alumina. slideshare.netwikipedia.orgpw.live The mechanism begins with the base deprotonating the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the salicylaldehyde. The resulting adduct undergoes intramolecular cyclization (lactonization) via attack of the phenolic hydroxyl group, followed by dehydration to yield the final 3-substituted coumarin. organic-chemistry.org This method's strength lies in its ability to directly install a variety of functional groups at the C3 position, which is critical for creating diverse coumarin analogues. slideshare.netresearchgate.net

Table 3: Examples of Knoevenagel Condensation for Coumarin Synthesis

| o-Hydroxyaryl Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Hydroxybenzaldehyde | Diethyl malonate | Piperidine, Ethanol, Reflux | Ethyl coumarin-3-carboxylate | - | researchgate.net |

| o-Vanillin | Dimethyl malonate | Ultrasound irradiation | Methyl 8-methoxycoumarin-3-carboxylate | 96-97% | sapub.org |

| 2-Hydroxy-1-naphthaldehyde | Malononitrile | Silica gel, Microwave | 3-Cyano-benzo[h]coumarin | Good | slideshare.net |

| Salicylaldehyde | Ethyl cyanoacetate | Piperidine, THF, Reflux | 3-Cyanocoumarin | - | researchgate.netresearchgate.net |

Claisen Rearrangement and Subsequent Cyclization Strategies

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.org In the context of coumarin synthesis, the aromatic Claisen rearrangement is employed. The process starts with the synthesis of an allyl phenyl ether from a phenol and an allyl halide. Upon heating, this ether undergoes rearrangement to produce an ortho-allylphenol intermediate. organic-chemistry.orgbyjus.com

This ortho-allylphenol does not directly form a coumarin but serves as a crucial precursor for subsequent cyclization reactions. mdpi.com For instance, a tandem sequence involving a Claisen rearrangement, followed by a Wittig olefination and cyclization, has been developed to access 8-allylcoumarins from allyl ethers of salicylic (B10762653) aldehydes. beilstein-journals.org This multi-step strategy demonstrates how classical rearrangements can be integrated into modern synthetic sequences to build complex heterocyclic systems. mdpi.combeilstein-journals.org Another strategy involves the reaction of phenols with protected allyl alcohol, followed by a trifluoroacetic acid-promoted Claisen rearrangement and subsequent tautomerism and cyclization to yield 3,4-substituted coumarins. researchgate.net

Table 4: Claisen Rearrangement as a Key Step in Coumarin Synthesis

| Starting Material | Key Reaction Step | Intermediate | Subsequent Steps | Final Product Type | Reference |

|---|---|---|---|---|---|

| Allyl phenyl ether | Thermal nih.govnih.gov-sigmatropic rearrangement | 2-Allylphenol | Further functionalization and cyclization | Substituted coumarins | organic-chemistry.orgbyjus.com |

| Allyl ether of salicylic aldehyde | Tandem Claisen rearrangement/Wittig olefination/cyclization | o-Allyl substituted intermediate | Microwave-promoted cyclization | 8-Allylcoumarins | beilstein-journals.org |

| Phenol + Protected allyl alcohol | TFA-promoted Claisen rearrangement | o-Allylphenol derivative | Tautomerism and cyclization | 3,4-Disubstituted coumarins | researchgate.net |

Regioselective Introduction of Chloro and Methyl Functionalities

To synthesize the target compound, this compound, the coumarin ring must be appropriately substituted. The 4-methyl group is typically incorporated during the ring formation step, for example, by using ethyl acetoacetate in a Pechmann condensation. The introduction of a chlorine atom specifically at the 3-position requires a regioselective chlorination method.

Specific Chlorination Methods for the 3-Position of the Coumarin Ring

Direct and selective chlorination of the electron-rich C3-C4 double bond of the coumarin nucleus is essential for synthesizing 3-chlorocoumarins. The control of regioselectivity in such reactions can be challenging, as radical reactions can often lead to a mixture of products. researchgate.net

An efficient and modern approach involves the use of copper(II) chloride (CuCl₂) under visible light irradiation. rsc.org This photocatalytic method allows for the regioselective chlorination of a broad range of coumarin derivatives at the 3-position, providing good to excellent yields. The key to this protocol is the ligand-to-metal charge transfer (LMCT) excitation of the copper(II) complex, which generates a chlorine radical that selectively attacks the 3-position of the coumarin ring. rsc.org This method is effective for coumarins bearing both electron-donating and electron-withdrawing substituents. Another reported method for obtaining 3-halocoumarins involves the treatment of a Baylis-Hillman adduct with concentrated HCl. researchgate.net

Table 5: Regioselective Chlorination of Coumarins at the 3-Position

| Coumarin Substrate | Chlorinating Agent/System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Coumarin | CuCl₂, O₂ | Visible light, Acetonitrile | 3-Chlorocoumarin (B1582633) | 85% | rsc.org |

| 4-Methylcoumarin | CuCl₂, O₂ | Visible light, Acetonitrile | 3-Chloro-4-methylcoumarin | 94% | rsc.org |

| 7-Methoxycoumarin | CuCl₂, O₂ | Visible light, Acetonitrile | 3-Chloro-7-methoxycoumarin | 89% | rsc.org |

| 6-Bromocoumarin | CuCl₂, O₂ | Visible light, Acetonitrile | 6-Bromo-3-chlorocoumarin | 75% | rsc.org |

Strategies for Methyl Group Installation at the 4-Position

The introduction of a methyl group at the 4-position of the coumarin scaffold is a common and significant transformation in the synthesis of coumarin derivatives, including this compound. The Pechmann condensation is a widely employed and valuable method for constructing coumarin scaffolds from simple precursors, often resulting in good yields. rasayanjournal.co.inpmf.unsa.barsc.orgijsart.com This reaction involves the condensation of a phenol with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst. rasayanjournal.co.inpmf.unsa.barsc.orgijsart.com The mechanism proceeds through a sequence of trans-esterification, intramolecular electrophilic aromatic substitution, and subsequent dehydration. rasayanjournal.co.in

Various acid catalysts can be utilized to facilitate the Pechmann condensation. These include both Brønsted and Lewis acids. rasayanjournal.co.in Commonly used catalysts are concentrated sulfuric acid, aluminum chloride, phosphorus pentoxide, and trifluoroacetic acid. acs.org More recently, a range of other catalysts have been explored for their efficiency and milder reaction conditions, including indium(III) chloride, zinc chloride, and tin(II) chloride dihydrate. rasayanjournal.co.inresearchgate.net The choice of catalyst can significantly influence the reaction's success and yield. For instance, in the synthesis of 7-hydroxy-4-methylcoumarin, SnCl₂·2H₂O and AlCl₃ were found to be effective Lewis acid catalysts. rasayanjournal.co.in

The reaction conditions for the Pechmann condensation can be optimized to improve yields and reaction times. For example, solvent-free conditions are often employed, which can be more environmentally friendly. rasayanjournal.co.in Microwave irradiation has also been shown to accelerate the reaction significantly compared to conventional heating methods. rasayanjournal.co.in The optimization of parameters such as the molar ratio of reactants, catalyst loading, and reaction time is crucial for achieving the desired product in high yield. rasayanjournal.co.in For instance, an optimal yield of 7-hydroxy-4-methyl coumarin was achieved by reacting resorcinol and ethyl acetoacetate in a 1:1 molar ratio with 10 mol% of SnCl₂·2H₂O under solvent-free microwave irradiation for 260 seconds. rasayanjournal.co.in

It is important to note that the reactivity of the phenol substrate can be influenced by the presence of electron-donating or electron-withdrawing groups. Phenols with electron-donating groups, such as a hydroxyl or methyl group, tend to give higher yields compared to unsubstituted phenols or those with electron-withdrawing groups like a nitro group. rsc.orgresearchgate.net

Multi-Step Synthetic Sequences for Simultaneous Chlorination and Methylation

The synthesis of this compound often involves multi-step sequences that strategically introduce both the chloro and methyl groups onto the coumarin core. A common approach involves first constructing the 4-methylcoumarin skeleton, followed by a subsequent chlorination step.

The initial formation of the 4-methylcoumarin can be achieved through the Pechmann condensation, reacting a substituted phenol with ethyl acetoacetate. rasayanjournal.co.in For example, mequinol can react with ethyl-2-haloacetoacetate in the presence of a strong acid like sulfuric acid to yield a 3-halo-6-methoxy-4-methylcoumarin. researchgate.net

Once the 4-methylcoumarin is formed, chlorination at the 3-position can be carried out. The reactivity of the C3-position of the coumarin ring makes it susceptible to electrophilic substitution. Various chlorinating agents can be employed for this purpose.

A comprehensive synthetic route can be envisioned as follows:

Pechmann Condensation: A suitable phenol is reacted with ethyl acetoacetate in the presence of an acid catalyst to form the corresponding 4-methylcoumarin derivative. rasayanjournal.co.in

Chlorination: The resulting 4-methylcoumarin is then treated with a chlorinating agent to introduce the chlorine atom at the 3-position.

This multi-step approach allows for the controlled and sequential installation of the required functional groups, leading to the desired this compound. The specific choice of starting materials and reagents in each step can be tailored to achieve the desired substitution pattern on the final molecule.

Advanced and Sustainable Synthetic Protocols

In recent years, the development of advanced and sustainable synthetic methods for coumarin synthesis has gained significant attention, driven by the principles of green chemistry. These protocols aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Metal-Catalyzed Approaches (e.g., Rh(II), Pd(0), Cu(I) catalysis) for Coumarin Construction

Transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of coumarins, offering mild reaction conditions and broad functional group tolerance. thieme-connect.comnih.gov

Rhodium (Rh) Catalysis: Rhodium catalysts have been effectively used in the synthesis of coumarin derivatives. For instance, [Rh₂(OAc)₄] can catalyze the annulation of phenolic acetates with acrylates to produce coumarins. acs.orgmdpi.com This reaction proceeds via C-H bond activation and is successful for both electron-rich and electron-deficient phenolic acetates. acs.org The addition of a base like NaOAc can further improve the yield. acs.org Another rhodium-catalyzed approach involves the annulative coupling of coumarin-3-carboxylic acids with alkynes to form fused pyrano[3,4-c]chromene-4,5-dione derivatives. nii.ac.jp Furthermore, Rh-catalyzed oxidative annulation of aryl thiocarbamates with internal alkynes provides a route to 3,4-disubstituted coumarins. acs.orgencyclopedia.pub

Palladium (Pd) Catalysis: Palladium catalysis is a versatile and widely used method for coumarin synthesis. thieme-connect.com Pd(0)-catalyzed cascade annulation of 2-halophenols with β-borylacrylates can generate C3 and C4-substituted coumarins. nih.gov Palladium-catalyzed carbonylative annulation of internal alkynes by o-iodophenols offers an efficient route to 3,4-disubstituted coumarins. acs.org This process involves the reduction of a Pd(II) precursor to the active Pd(0) catalyst. acs.org Additionally, sequential Pd(II)-Pd(0) catalysis allows for the rapid synthesis of functionalized coumarins, where a single palladium precatalyst can be used for both cycloisomerization and subsequent cross-coupling reactions. acs.org The palladium-catalyzed reaction of alkoxyphenols and alkynoates in the presence of trifluoroacetic acid is another convenient method. odinity.com

Copper (Cu) Catalysis: Copper catalysts, particularly Cu(I), have also been employed in coumarin synthesis. researchgate.net For example, a copper-catalyzed multi-component reaction between glycoside propargyls, salicylaldehydes, and tosyl azides can lead to coumaryl-substituted glycoside derivatives. researchgate.net Copper catalysis has also been utilized in the [3+2] cycloaddition reactions of 4-hydroxy coumarins with propargylic esters for the synthesis of chiral dihydrofurocoumarins. frontiersin.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become an invaluable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comeurekaselect.com This technique has been successfully applied to various coumarin synthesis methodologies.

The Pechmann condensation, a cornerstone of coumarin synthesis, can be significantly enhanced by microwave irradiation. rasayanjournal.co.inbenthamdirect.com For instance, the synthesis of 4-methyl coumarins from phenols and ethyl acetoacetate can be efficiently carried out under microwave conditions, often in the absence of a solvent. rasayanjournal.co.in The use of catalysts like FeF₃ or fly ash under microwave irradiation has been shown to be effective. nih.gov

Other classical coumarin syntheses, such as the Knoevenagel condensation and Perkin condensation, have also been adapted for microwave-assisted conditions. benthamdirect.comeurekaselect.com The Vilsmeier-Haack reaction for coumarin synthesis can also be performed under microwave heating. benthamdirect.comeurekaselect.com The benefits of microwave-assisted synthesis include not only speed and efficiency but also the potential for cleaner reactions and easier work-up procedures. eurekaselect.com The power of the microwave irradiation can be optimized to maximize the yield and minimize the reaction time. nih.gov

Green Chemistry Methodologies (e.g., Deep Eutectic Solvents, Natural Acid Catalysts)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comeurekalert.org In the context of coumarin synthesis, this has led to the exploration of alternative solvents and catalysts.

Deep Eutectic Solvents (DESs): Deep eutectic solvents have emerged as promising green alternatives to conventional volatile organic solvents. acs.orgnih.gov DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic mixture with a melting point lower than that of the individual components. mdpi.com They are often biodegradable, inexpensive, and can be recycled and reused. acs.orgmdpi.com Choline (B1196258) chloride-based DESs, in particular, have been successfully used as both solvents and catalysts in coumarin synthesis via Knoevenagel and Pechmann condensations. acs.orgnih.gov For example, a DES composed of choline chloride and L-(+)-tartaric acid was found to be highly efficient for the synthesis of functionalized coumarins and could be reused multiple times without a significant drop in product yield. acs.org Novel acidic deep eutectic solvents have also been developed and shown to be effective and recyclable catalysts for Pechmann condensation. nih.gov

Natural Acid Catalysts: The use of naturally occurring and biodegradable acids as catalysts presents another green approach to coumarin synthesis. connectjournals.com Citric acid, oxalic acid, tartaric acid, and other natural organic acids have been successfully employed as promoters for the Pechmann condensation under solvent-free conditions, both with conventional heating and microwave irradiation. connectjournals.com These catalysts are environmentally benign and readily available. Other eco-friendly catalysts like phosphotungstic acid and alum have also been shown to be effective for coumarin synthesis under mild and solvent-free conditions. wisdomlib.orgresearchgate.netresearchgate.net

Synthesis of Substituted Precursors and Intermediates Relevant to this compound

The synthesis of this compound relies on the availability of appropriately substituted precursors and intermediates. The key starting materials for the most common synthetic routes are substituted phenols and β-ketoesters.

The Pechmann condensation, a widely used method for forming the coumarin ring system, involves the reaction of a phenol with a β-ketoester. rsc.orgacs.org Therefore, the synthesis of various substituted phenols is a crucial aspect. The nature and position of the substituents on the phenol ring will ultimately determine the substitution pattern of the resulting coumarin. For instance, phenols with electron-donating groups are generally more reactive and lead to higher yields in the Pechmann condensation. researchgate.net

Similarly, the choice of the β-ketoester is important. For the synthesis of 4-methylcoumarins, ethyl acetoacetate is the most commonly used β-ketoester. rasayanjournal.co.inpmf.unsa.ba The synthesis of various β-ketoesters can be achieved through methods like the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with alcohols in the presence of sodium acetate. scribd.com

The synthesis of more complex or specifically functionalized precursors may also be necessary. For example, the synthesis of coumarin-β-ketoester moieties has been reported, which can then be used in subsequent reactions to build more complex structures. researchgate.net Furthermore, the preparation of substituted salicylaldehydes is relevant for syntheses proceeding through the Knoevenagel condensation. nih.gov

The table below provides examples of precursors and intermediates used in the synthesis of coumarin derivatives.

| Precursor/Intermediate | Synthetic Method | Reference |

| Substituted Phenols | Various standard organic synthesis methods | acs.org |

| Ethyl Acetoacetate | Commercially available or synthesized | rasayanjournal.co.in |

| Substituted Salicylaldehydes | Various standard organic synthesis methods | nih.gov |

| β-Ketoesters | Reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with alcohols | scribd.com |

| Coumarin-β-ketoester moieties | Specific multi-step synthetic sequences | researchgate.net |

| Aryl Thiocarbamates | Reaction of phenols with thiocarbamoyl chlorides | encyclopedia.pub |

| Phenolic Acetates | Acetylation of phenols | acs.org |

Preparation of Substituted Phenols and Dicarbonyl Compounds

One of the most established and versatile methods for synthesizing the coumarin core is the Pechmann condensation, which involves the acid-catalyzed reaction of a phenol with a β-ketoester. wikipedia.orgorganic-chemistry.org To obtain this compound, this method requires appropriately substituted starting materials, namely a phenol and a dicarbonyl compound, where one contains a chlorine substituent at the desired position.

The general Pechmann reaction for 4-methylcoumarins typically utilizes a phenol and ethyl acetoacetate. pmf.unsa.bamdpi.com To introduce the chlorine atom at the C-3 position, a chlorinated β-ketoester such as ethyl 4-chloroacetoacetate can be employed in the condensation with a suitable phenol. arkat-usa.org The reaction proceeds via an initial transesterification catalyzed by a strong acid, followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration to form the benzopyran-2-one ring system. wikipedia.org

Various catalysts can be used to promote the Pechmann condensation, ranging from traditional strong acids like sulfuric acid and phosphorus pentoxide to more modern, reusable solid acid catalysts such as Amberlyst-15. nih.govresearchgate.net The reaction conditions, including temperature and the choice of catalyst, are often dependent on the reactivity of the specific phenol substrate. arkat-usa.org

| Phenol Reactant | β-Ketoester Reactant | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Resorcinol | Ethyl Acetoacetate | Amberlyst-15 | 7-Hydroxy-4-methylcoumarin | 95% | researchgate.net |

| Phloroglucinol | Ethyl 4-azidoacetoacetate | Sulfamic Acid | 4-(Azidomethyl)-5,7-dihydroxycoumarin | 64% | arkat-usa.org |

| m-Cresol | Ethyl Acetoacetate | Sulfamic Acid | 4,7-Dimethylcoumarin | 52% | arkat-usa.org |

| Phenol | Ethyl Acetoacetate | AlCl3 | 4-Methylcoumarin | Good | wikipedia.org |

An alternative approach involves the intramolecular cyclization of specifically prepared phenyl esters. A facile electrosynthesis of 3-chloro-4-substituted-coumarins has been demonstrated through the cathodic reduction of 2-acyl(or aroyl)phenyltrichloroacetates. researchgate.net In this method, 3-chloro-4-methyl-coumarin was successfully synthesized from 2-acetylphenyltrichloroacetate. researchgate.net The use of 2-acetylphenyldichloroacetate under similar conditions yielded a mixture of 3-chloro-4-methyl-coumarin and 4-methyl-coumarin. researchgate.net

Functionalization of Pre-formed Coumarin Scaffolds

This strategy involves the synthesis of a simpler coumarin, such as 4-methyl-2H-1-benzopyran-2-one, followed by the introduction of the chloro substituent at the 3-position. Direct electrophilic substitution on the pyrone ring of the coumarin system is a key method for this purpose.

While direct chlorination of 4-methylcoumarin at the 3-position is a plausible route, specific literature examples for this exact transformation are not abundant. However, the halogenation of coumarin rings is a known process. For instance, the synthesis of 3-bromo-substituted coumarins has been documented, suggesting that similar chemistry could be applied for chlorination. connectjournals.com

The reactivity of the coumarin nucleus allows for various substitutions. For example, the nitration of 7-hydroxy-4-methyl coumarin with a mixture of concentrated nitric and sulfuric acids yields a mixture of 6-nitro and 8-nitro isomers, demonstrating that electrophilic addition to the benzene (B151609) ring is a common functionalization pathway. researchgate.netscispace.com

Another relevant functionalization involves the use of chlorinating agents on activated coumarin precursors. An improved synthesis for 4-chlorocoumarin-3-sulfonyl chloride has been reported, starting from 4-hydroxycoumarin (B602359). nih.gov The process involves sulfonation of 4-hydroxycoumarin, followed by reaction with phosphorus oxychloride (POCl₃) to achieve chlorination at the C-4 position and the formation of the sulfonyl chloride group at C-3. nih.gov Although this example involves chlorination at a different position, it highlights the use of powerful chlorinating agents to modify the coumarin scaffold.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 7-Hydroxy-4-methyl coumarin | Conc. HNO₃, Conc. H₂SO₄ | 7-hydroxy-4-methyl-8-nitro coumarin and 7-hydroxy-4-methyl-6-nitro coumarin | researchgate.net |

| 4-Hydroxycoumarin | 1) HSO₃Cl, Dioxane 2) POCl₃ | 4-chlorocoumarin-3-sulfonyl chloride | nih.gov |

| 2-Acetylphenyltrichloroacetate | Cathodic Reduction | 3-Chloro-4-methyl-coumarin | researchgate.net |

Chemical Reactivity and Transformations of 3 Chloro 4 Methyl 2h 1 Benzopyran 2 One

Reactions Involving the C-3 Chlorine Atom

The chlorine atom at the C-3 position of the coumarin (B35378) ring is a key functional group that enables a range of transformations, primarily through nucleophilic substitution and, theoretically, elimination reactions.

Nucleophilic Substitution Reactions at the Chlorinated Position

The C-3 position of the coumarin ring, being part of an α,β-unsaturated lactone system, is susceptible to nucleophilic attack. The presence of the chlorine atom provides a good leaving group, facilitating nucleophilic substitution reactions. A notable application of this reactivity is in palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most well-documented transformations is the Suzuki-Miyaura cross-coupling reaction. This reaction has been successfully employed to synthesize 3-arylcoumarins from 3-chlorocoumarins by reacting them with various substituted boronic acids in the presence of a palladium catalyst. For instance, the coupling of 3-chlorocoumarin (B1582633) with arylboronic acids has been achieved using a Pd-salen complex as the catalyst, affording the corresponding 3-arylcoumarins in good yields.

While direct studies on 3-chloro-4-methyl-2H-1-benzopyran-2-one are limited, the reactivity of the 3-chloro-coumarin scaffold suggests that it can undergo substitution with a variety of nucleophiles. For example, reactions with amines would be expected to yield 3-aminocoumarin (B156225) derivatives. However, the reactivity of amines as nucleophiles can lead to further reactions, potentially resulting in a mixture of primary, secondary, and tertiary amine substitution products, and even the formation of quaternary ammonium (B1175870) salts.

Similarly, reactions with thiols can introduce a sulfur-containing moiety at the C-3 position. The reaction of 3-bromocoumarins with thiols has been shown to proceed, and a similar reactivity can be anticipated for the chloro-derivative, although potentially at a different reaction rate. The introduction of a thiol group opens up further possibilities for chemical modifications.

The reaction with sodium azide (B81097) (NaN₃) would be expected to produce 3-azidocoumarins, which are versatile intermediates that can be used in click chemistry or be reduced to form 3-aminocoumarins.

Below is a table summarizing representative nucleophilic substitution reactions on the related 3-chlorocoumarin scaffold.

| Nucleophile | Reagent | Catalyst/Conditions | Product | Reference |

| Arylboronic Acid | Ar-B(OH)₂ | Pd-salen complex | 3-Arylcoumarin | pmf.unsa.ba |

| Amines | R-NH₂ | Heat | 3-Aminocoumarin | General reactivity, specific conditions for the title compound not found. |

| Thiols | R-SH | Base | 3-Thio-coumarin | General reactivity, specific conditions for the title compound not found. |

| Azide | NaN₃ | Solvent | 3-Azidocoumarin | General reactivity, specific conditions for the title compound not found. |

Elimination Reactions

The elimination of hydrogen chloride (HCl) from this compound, a process known as dehydrohalogenation, could theoretically lead to the formation of a highly reactive coumarin-3-yne intermediate. Such reactions are typically induced by strong, non-nucleophilic bases. However, there is a lack of specific literature detailing this transformation for this compound. The formation of such strained cyclic alkynes is generally challenging and often requires specific substrates and reaction conditions.

Reactions Involving the C-4 Methyl Group

The methyl group at the C-4 position is another site for chemical modification, primarily through oxidation and functionalization reactions.

Oxidation and Functionalization of the Methyl Moiety

The methyl group of 4-methylcoumarins can be selectively oxidized or functionalized. A common transformation is the bromination of the methyl group using N-bromosuccinimide (NBS) under radical conditions, typically initiated by light or a radical initiator like AIBN. This reaction yields the corresponding 4-(bromomethyl)coumarin. This transformation has been reported for various 4-methylcoumarin (B1582148) derivatives.

The resulting 4-(bromomethyl)coumarin is a versatile intermediate that can undergo further nucleophilic substitution reactions. For example, it can be converted to the corresponding 4-formylcoumarin (an aldehyde) through various oxidative methods. One such method involves reaction with selenium dioxide (SeO₂). The oxidation of 6- and 7-alkoxy-4-methylcoumarins to their corresponding 4-formyl derivatives using selenium dioxide has been reported to proceed in good yields, especially under microwave-assisted conditions. chemguide.co.uk

The following table provides examples of the functionalization of the C-4 methyl group in related 4-methylcoumarin systems.

| Reagent | Conditions | Product | Reference |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), light | 4-(Bromomethyl)coumarin | General methodology for 4-methylcoumarins. |

| Selenium Dioxide (SeO₂) | Heat or Microwave | 4-Formylcoumarin | chemguide.co.uk |

Electrophilic and Nucleophilic Reactions on the Benzopyran Core

The benzopyran core of this compound can also undergo substitution reactions, with the position of substitution being influenced by the directing effects of the existing substituents.

Further Substitutions on the Benzenoid Ring

Electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be performed on the coumarin nucleus. For instance, the nitration of 7-hydroxy-4-methylcoumarin using a mixture of concentrated nitric acid and sulfuric acid has been shown to yield a mixture of the 6-nitro and 8-nitro derivatives, demonstrating that the hydroxyl group is a strong activating and ortho-, para-directing group. researchgate.netscispace.com

The Vilsmeier-Haack reaction, which is a method for formylation of electron-rich aromatic rings, has also been applied to coumarin derivatives. ijpcbs.comwikipedia.orglookchem.comorganic-chemistry.orgresearchgate.net The reaction of various hydroxycoumarins with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted formamide (B127407) like DMF) leads to formylation at the electron-rich positions of the benzenoid ring.

The table below lists some electrophilic substitution reactions on related coumarin structures.

| Reaction | Reagents | Position of Substitution (in related coumarins) | Reference |

| Nitration | HNO₃, H₂SO₄ | C-6 and C-8 (in 7-hydroxy-4-methylcoumarin) | researchgate.netscispace.com |

| Halogenation | e.g., Br₂, catalyst | Depends on substituents and catalyst | chemguide.co.ukdocbrown.info |

| Sulfonation | H₂SO₄/SO₃ | Depends on substituents | uobabylon.edu.iq |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Electron-rich positions on the benzenoid ring | ijpcbs.comlookchem.comresearchgate.net |

Reactivity of the Pyranone Ring

The pyranone ring in coumarin derivatives is susceptible to various transformations. researchgate.net The reactivity of this heterocyclic system is dictated by the electrophilic character of several carbon atoms and the nucleophilic nature of others. researchgate.net Specifically, the carbon atoms at positions 2, 4, and 6 act as electrophilic sites, while the carbon at position 5 serves as a nucleophilic center. researchgate.net

The pyranone ring can undergo rearrangement reactions, often initiated by the opening of the pyran nucleus when subjected to different nucleophilic reagents. researchgate.net These reactions pave the way for the construction of a wide array of heterocyclic compounds. researchgate.net For instance, the formation of the pyran moiety of fused pyranocoumarins can be achieved through the reaction of hydroxycoumarins with α,β-unsaturated aldehydes or ketones. researchgate.net

Cycloaddition and Dimerization Processes

Coumarin and its derivatives are known to undergo photodimerization upon exposure to UV radiation. acs.org A notable example is the regioselective photodimerization of o,o-diethyl-o-(3-chloro-4-methylcoumarin-7-yl)-thiophosphate, also known as Coumaphos. When irradiated with UV light (λ > 313 nm) in a chloroform (B151607) solution, Coumaphos undergoes a regioselective dimerization to yield a head-to-tail anti-dimer. tandfonline.com The structure of this dimer has been confirmed by single-crystal X-ray diffraction. tandfonline.com

The photochemical transformations of coumarin derivatives are complex processes that can involve various excited states. acs.orgrsc.org The photodimerization of coumarin, for instance, has been a subject of study to understand the underlying mechanisms. acs.org These reactions are influenced by factors such as the solvent, the presence of sensitizers, and the specific substituents on the coumarin ring. acs.orgtandfonline.com In the case of Coumaphos, the formation of the dimer is not affected by the presence of singlet oxygen. tandfonline.com The study of these photochemical reactions is crucial for applications in areas like the development of photo-cross-linkable polymers and photolabile protecting groups. acs.orgresearchgate.net

Formation of Novel Annulated Heterocyclic Systems

The reactivity of this compound and related coumarins allows for their use as building blocks in the synthesis of novel fused heterocyclic systems.

The reaction of coumarin derivatives with α-haloketones can lead to the formation of complex heterocyclic structures. nih.govmdpi.com While specific reactions of this compound with α-haloketones to form pyrano-benzodioxapines are not extensively detailed in the provided context, the general reactivity patterns of coumarins and α-haloketones suggest potential pathways for such syntheses. nih.gov For instance, novel coumarinyl 1,4-benzodioxanes have been synthesized from hydroxycoumarin isomers and 2-[(o-iodophenoxy)methyl]oxiranes through a copper-mediated intramolecular C–O coupling reaction. researchgate.net

A significant transformation of coumarin derivatives is their conversion to thieno[3,2-c]benzopyran-4-ones. researchgate.netresearchgate.net One synthetic route involves the Vilsmeier-Haack reaction of a 4-hydroxycoumarin (B602359) derivative, followed by cyclization with a reagent such as ethyl chloroacetate (B1199739) or methyl thioglycolate. researchgate.net Another approach describes the regioselective synthesis of thieno[3,2-c] tandfonline.combenzopyran-4-ones by reacting a mercapto-coumarin with other reagents under specific conditions, such as in an aqueous sodium hydroxide-chloroform mixture with a phase-transfer catalyst, or by refluxing in the presence of hydrochloric acid. researchgate.net

Data Tables

Table 1: Photodimerization of Coumaphos

| Parameter | Description |

| Starting Material | o,o-Diethyl-o-(3-chloro-4-methylcoumarin-7-yl)-thiophosphate (Coumaphos) |

| Reaction Condition | UV irradiation (λ > 313 nm) in chloroform |

| Product | Head-to-tail anti-dimer tandfonline.com |

| Confirmation | Single crystal X-ray diffraction tandfonline.com |

Table 2: Synthesis of Thieno[3,2-c] tandfonline.combenzopyran-4-ones

| Method | Reagents and Conditions | Yield |

| Method A | 1% aq. NaOH-CHCl₃, benzyltriethyl ammonium chloride (BTEAC), stirring, 4 h, r.t. | 75–85% researchgate.net |

| Method B | Reflux, 0.5 h, HCl | 65–80% researchgate.net |

| Vilsmeier-Haack based | a) POCl₃, DMF, 60 °C, overnight; b) SHCH₂COOR¹, EtOH, base | up to 90% researchgate.net |

Intramolecular Radical Cyclization Reactions

While specific studies on the intramolecular radical cyclization of this compound are not extensively documented in the literature, the reactivity of analogous 3-halocoumarin systems provides a strong basis for predicting its potential in such transformations. Radical reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and the coumarin scaffold is amenable to such processes.

Atom Transfer Radical Cyclization (ATRC) is a relevant analogous reaction. In systems bearing an N-allyl side chain, transition metal-catalyzed ATRC of dihaloamides has been shown to yield functionalized γ-lactams. mdpi.com This process involves the generation of a radical intermediate through halogen abstraction by a metal catalyst, followed by cyclization onto an adjacent double bond. mdpi.com By analogy, if this compound were functionalized with a pendant alkene, a similar radical cyclization could be envisioned. The generation of a vinyl radical at the C3 position, followed by intramolecular cyclization, could lead to the formation of novel polycyclic structures. The stereochemical outcome of such reactions can be influenced by the use of engineered enzymes, such as cytochromes P450, which have been shown to catalyze stereoselective atom-transfer radical cyclizations. nih.gov

Furthermore, visible-light-induced radical cyclizations of alkynoates have been developed to synthesize 3-fluoroalkylated coumarins, demonstrating the feasibility of forming new rings at the C3 position via radical pathways under mild, photocatalyst-free conditions. nih.gov These methods highlight the potential for generating a radical at the C3 position of the coumarin nucleus, which is a key step in any potential intramolecular cyclization.

The general mechanism for a hypothetical intramolecular radical cyclization of a suitably substituted this compound would likely involve the following key steps:

Radical Initiation: Homolytic cleavage of the C-Cl bond, potentially initiated by a radical initiator (like AIBN), light, or a transition metal catalyst, to generate a vinyl radical at the C3 position.

Cyclization: Intramolecular attack of the C3 radical onto a tethered radical acceptor (e.g., an alkene or alkyne). The regioselectivity of this step (exo vs. endo cyclization) would depend on the length and nature of the tether.

Propagation/Termination: The resulting cyclized radical would then be quenched, for instance, by abstracting a hydrogen atom from a donor or through a termination step, to yield the final product.

While direct experimental data for this compound is not available, the established principles of radical chemistry and the reactivity of related coumarin derivatives strongly suggest its potential as a substrate in intramolecular radical cyclization reactions for the synthesis of complex heterocyclic systems.

Investigative Mechanistic Studies of this compound Transformations

Detailed mechanistic investigations focused solely on the transformations of this compound are limited. However, studies on closely related compounds offer significant insights into its potential reaction pathways, particularly concerning its photochemical behavior and susceptibility to nucleophilic attack.

A study on the photophysical behavior of the structurally similar 3-chloro-7-methoxy-4-methylcoumarin (ClMMC) revealed that its photophysics are strongly influenced by the solvent environment. aip.org The internal conversion rate constant, a measure of a non-radiative de-excitation pathway, was found to vary by two orders of magnitude between nonpolar and polar solvents. aip.org This behavior is attributed to the proximity of the lowest singlet excited states (S1, a 1π,π* state) and a higher-lying S2 (n,π*) state. aip.org Increasing solvent polarity raises the energy gap between these states, thereby affecting the rate of internal conversion. aip.org Such detailed photophysical understanding is crucial for predicting the efficiency and outcome of any potential photochemical reactions of this compound, as the lifetimes and nature of its excited states will dictate its reactivity. For instance, the photodimerization of 3-chlorocoumarin has been reported, indicating that the C3-C4 double bond can undergo [2+2] cycloaddition reactions upon irradiation. acs.org

The reactivity of the C-Cl bond in 3-chlorocoumarins is a key aspect of its chemistry. While comprehensive mechanistic studies on nucleophilic substitution at this position for the title compound are not available, general principles suggest that it can undergo substitution reactions. The mechanism of such substitutions can be complex, potentially occurring at the borderline between unimolecular (SN1) and bimolecular (SN2) pathways. rsc.org The electron-withdrawing nature of the coumarin ring system would influence the stability of any potential intermediates. Computational studies on related halo-aromatic systems, such as 3-chloro-4-fluoronitrobenzene, have been used to predict reactivity and rationalize experimental observations, a tool that could be applied to understand the transformations of this compound. researchgate.net

A study on the biotransformation of a related compound, 3-chloro-4-methyl-7-hydroxycoumarin, in rats showed that the compound is metabolized and excreted, with metabolites found in both conjugated and unconjugated forms. nih.gov While this is a biological study, it demonstrates that the core structure of 3-chloro-4-methylcoumarin can undergo transformations in a complex chemical environment, highlighting its potential for various chemical modifications.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Methyl 2h 1 Benzopyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of 3-Chloro-4-methyl-2H-1-benzopyran-2-one. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments (shielding and deshielding effects), and their proximity to other protons through spin-spin coupling. The integration of the signals provides the relative ratio of each type of proton.

Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical environments. The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic effects of neighboring atoms and functional groups, such as the electron-withdrawing chloro and carbonyl groups, and the electron-donating methyl group. mdpi.comorganicchemistrydata.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (Note: Specific chemical shifts can vary based on the solvent and experimental conditions. The data below represents typical ranges for similar coumarin (B35378) structures.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Protons (CH₃) | ~2.4 | ~16 |

| Aromatic Protons | 7.2 - 7.8 | 116 - 154 |

| C2 (Carbonyl) | - | ~159 |

| C3 (C-Cl) | - | ~120 |

| C4 (C-CH₃) | - | ~148 |

| C4a | - | ~124 |

| C5 | 7.5 - 7.8 | ~128 |

| C6 | 7.2 - 7.4 | ~124 |

| C7 | 7.2 - 7.4 | ~125 |

| C8 | 7.5 - 7.8 | ~117 |

| C8a | - | ~152 |

To establish unambiguous assignments and a complete picture of the molecular structure, two-dimensional (2D) NMR techniques are employed. ceon.rsceon.rs

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other. This is particularly useful for assigning the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. ceon.rs

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule, such as the methyl group to the C4 position and confirming the positions of substituents on the benzopyran ring. ceon.rsceon.rs

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This helps in determining the three-dimensional conformation of the molecule in solution. For instance, it can show the proximity of the methyl protons to the proton at the C5 position on the aromatic ring. ceon.rsceon.rs

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scifiniti.combeilstein-journals.orgresearchgate.net The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of chemical bonds and functional groups.

For this compound, key vibrational bands are expected for:

C=O Stretch (Lactone): A strong absorption band in the IR spectrum, typically in the range of 1700-1750 cm⁻¹, is characteristic of the carbonyl group in the α,β-unsaturated lactone ring. mdpi.comsemanticscholar.org

C=C Stretch (Aromatic and Pyrone Ring): Multiple bands in the region of 1450-1620 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) and pyrone rings. mdpi.com

C-O Stretch (Lactone): Vibrations associated with the C-O bonds of the lactone ring are typically found in the 1000-1300 cm⁻¹ region. mdpi.com

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

C-H Stretch (Aromatic and Methyl): Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretches of the methyl group appear just below 3000 cm⁻¹.

Table 2: Typical Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Lactone) | Stretch | 1700 - 1750 |

| C=C (Aromatic/Pyrone) | Stretch | 1450 - 1620 |

| C-O (Lactone) | Stretch | 1000 - 1300 |

| C-Cl | Stretch | 600 - 800 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (Methyl) | Stretch | < 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). semanticscholar.orgresearchgate.netscience-softcon.de

The extensive conjugation in the benzopyran-2-one system gives rise to characteristic absorption bands. The position and intensity of these bands are sensitive to the substituents on the coumarin ring. The chloro and methyl groups can influence the energy of the electronic transitions, leading to shifts in the absorption maxima (λ_max). The presence of a conjugated system generally results in absorption at longer wavelengths. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. govinfo.govdocbrown.info In a mass spectrometer, the molecule is ionized, and the resulting charged particles (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₀H₇ClO₂), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern with peaks at [M]⁺ and [M+2]⁺ in a 3:1 intensity ratio is a definitive indicator of the presence of one chlorine atom. docbrown.info

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for coumarins involve the loss of CO (carbon monoxide), leading to a significant fragment ion. Other fragmentations can include the loss of the chlorine atom or the methyl group. docbrown.info

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

| [M]⁺ | 194 | 196 | Molecular Ion |

| [M-CO]⁺ | 166 | 168 | Loss of Carbon Monoxide |

| [M-Cl]⁺ | 159 | - | Loss of Chlorine |

| [M-CH₃]⁺ | 179 | 181 | Loss of Methyl Group |

Computational Chemistry and Theoretical Studies of 3 Chloro 4 Methyl 2h 1 Benzopyran 2 One

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Chloro-4-methyl-2H-1-benzopyran-2-one, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are utilized to determine its most stable three-dimensional conformation through geometry optimization. nih.gov This process systematically alters the geometry of the molecule to find the lowest energy state on the potential energy surface, which corresponds to the equilibrium structure. nih.gov The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, calculations would confirm the planarity of the coumarin (B35378) ring system, with slight deviations potentially introduced by the methyl and chloro substituents. The electronic structure, derived from these calculations, forms the basis for further analysis of the molecule's properties. nanobioletters.comnih.gov

Table 1: Calculated Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2=O11 | 1.21 Å |

| C2-O1 | 1.38 Å | |

| C3-C4 | 1.36 Å | |

| C3-Cl12 | 1.75 Å | |

| C4-C13 | 1.51 Å | |

| Bond Angle | O1-C2-C3 | 120.5° |

| C2-C3-C4 | 122.1° | |

| Cl12-C3-C4 | 118.9° | |

| Dihedral Angle | C5-C10-O1-C2 | 179.8° |

| Cl12-C3-C4-C10 | -179.5° | |

| Note: These values are illustrative and depend on the specific level of theory and basis set used. |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from DFT calculations that maps the charge distribution across a molecule. nanobioletters.com It visually represents the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In the MEP map of this compound, distinct color codes signify different potential values.

Negative Regions (Red/Yellow): These areas have an excess of electrons and are characteristic of nucleophilic reactivity. For this molecule, the most negative potential is concentrated around the carbonyl oxygen atom (C=O), making it a primary site for electrophilic attack.

Positive Regions (Blue): These areas are electron-deficient and indicate sites for nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the methyl group and the aromatic ring. The MEP surface provides a predictive guide to the molecule's intermolecular interaction sites and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy and distribution)

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. youtube.com For this compound, the HOMO is typically distributed across the fused benzene (B151609) ring and the C=C bond of the pyrone moiety, indicating these are the most probable sites for electrophilic reactions.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. youtube.com The LUMO is generally localized over the carbonyl group and the C3-C4 double bond, highlighting the electrophilic nature of this region of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. libretexts.org A smaller energy gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by translating the calculated wavefunction into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.dewikipedia.org This method is particularly useful for studying intramolecular charge transfer (ICT) and delocalization effects, such as hyperconjugation. uni-muenchen.de These interactions are quantified by second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu For this compound, significant interactions would include:

Delocalization from the lone pairs (LP) of the ester oxygen (O1) and the carbonyl oxygen (O11) to the antibonding π* orbitals of the adjacent C=C and C=O bonds.

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | π* (C2-C3) | 25.4 |

| LP (O11) | π* (C2-O1) | 18.2 |

| π (C5-C10) | π* (C3-C4) | 15.7 |

| σ (C4-C13) | π* (C3-C12) | 5.1 |

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

Theoretical vibrational frequencies can be calculated using DFT, providing a predicted infrared (IR) and Raman spectrum. researchgate.net These calculations help in the assignment of vibrational modes observed in experimental spectra. Due to the harmonic approximation used in most calculations and other systematic errors, a scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. mdpi.com For this compound, key vibrational modes include the C=O stretching of the lactone, C-O stretching, C-Cl stretching, and various C-H and aromatic C=C stretching and bending modes. scirp.orgnih.gov

Table 4: Comparison of Calculated and Typical Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Calculated (Scaled) Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| ν(C=O) | Lactone Carbonyl | 1725 | 1720-1740 |

| ν(C=C) | Aromatic Ring | 1610, 1570 | 1600-1450 |

| ν(C-O) | Ester | 1250 | 1240-1300 |

| ν(C-Cl) | Chloroalkene | 750 | 700-850 |

| ν(C-H) | Methyl (asym/sym) | 2985, 2920 | 2990-2850 |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. nih.gov By calculating the energies of these stationary points, one can determine activation energies and reaction enthalpies. For this compound, a potential reaction to model would be nucleophilic aromatic substitution, where the chlorine atom at the C3 position is displaced by a nucleophile. DFT calculations could be used to locate the transition state structure for this reaction and compute the associated energy barrier, providing insight into the reaction's feasibility and kinetics.

Stereochemical and Chirality Analysis in Relevant Derivatives

While this compound is itself achiral, chemical modifications can introduce chiral centers, leading to stereoisomers. For example, if a reaction were to occur at the C4-methyl group, it could create a new stereocenter. Computational methods can be invaluable in analyzing these derivatives. By performing geometry optimizations on the different stereoisomers (e.g., R and S enantiomers), their relative energies and stabilities can be calculated. nih.gov This information is crucial for predicting the stereochemical outcome of reactions and understanding the properties of the individual chiral molecules.

Applications of 3 Chloro 4 Methyl 2h 1 Benzopyran 2 One in Non Biological Domains

Materials Science Applications

The inherent photophysical properties of the coumarin (B35378) scaffold form the basis of its application in materials science. The specific substitution pattern of 3-Chloro-4-methyl-2H-1-benzopyran-2-one makes it a key precursor for advanced materials.

Utilization as Fluorescent Markers and Probes

Coumarin derivatives are renowned for their use as fluorescent probes due to their high fluorescence quantum yields, photostability, and sensitivity to the local environment. The synthesis of these probes often involves modifying the C-3 and C-7 positions of the coumarin nucleus to tune their photophysical properties and introduce specific functionalities.

The compound this compound is an excellent example of a precursor for such probes. The chlorine atom at the C-3 position acts as a convenient reactive site. It functions as a good leaving group in nucleophilic substitution reactions, allowing for the attachment of various recognition moieties. For instance, fluorescent probes for detecting biogenic thiols have been developed using chloro-substituted coumarins. In these systems, the thiol displaces the chloride, leading to a change in the fluorescence signal, which enables detection. The reaction principle relies on the facile nucleophilic substitution at the electron-deficient C-3 position of the coumarin ring.

Role as Laser Dyes

Coumarins are a prominent class of organic dyes used as the gain medium in liquid dye lasers, particularly for generating light in the blue-green region of the visible spectrum. The lasing properties, such as emission wavelength and efficiency, are highly dependent on the molecular structure, specifically the substituents on the benzopyranone core. Electron-donating groups at the C-7 position are known to enhance fluorescence quantum yields, a critical parameter for laser dyes.

While this compound itself is not commonly cited as a commercial laser dye, its fundamental structure is that of a laser dye chromophore. Its primary role is that of a synthetic intermediate, where the C-3 chloro group can be replaced to introduce other functionalities that modulate the dye's photophysical characteristics, such as shifting the emission wavelength or improving photostability. The synthesis of many high-performance laser dyes involves the strategic functionalization of a basic coumarin scaffold.

Below is a table showing representative coumarin laser dyes and their photophysical properties, illustrating how substitution affects the emission wavelength.

| Coumarin Dye | Substitution | Max. Fluorescence Wavelength (nm) |

| Coumarin 120 | 7-amino-4-methyl | 440 |

| 7-diethylamino-4-methylcoumarin | 7-diethylamino-4-methyl | 460 |

| Coumarin 102 | 7-diethylamino-4-trifluoromethyl | 500 (approx.) |

| Coumarin 504 | - | 502 |

This table presents data for illustrative purposes based on common coumarin laser dyes.

Application as Optical Brighteners

Optical brightening agents (OBAs), or fluorescent whitening agents, are compounds that absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum. This process masks yellowing in materials like paper, textiles, and plastics, making them appear whiter and brighter. Coumarin derivatives are one of the chemical classes used as OBAs.

The synthesis of effective optical brighteners often involves creating large, conjugated molecular systems. For example, a polymeric fluorescent brightener has been synthesized using 7-amino-4-methylcoumarin (B1665955) as a key building block. In this context, this compound serves as a valuable intermediate. The reactive chloro group allows it to be incorporated into larger molecular structures or polymer backbones, which is a common strategy for producing high-performance, durable brighteners.

Function as Chemical Intermediates in Complex Organic Synthesis

The most significant role of this compound in non-biological domains is its function as a versatile chemical intermediate. The presence of the chlorine atom on the coumarin ring system is key to its utility. Halogens at the C-3 position of the coumarin scaffold are effective leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

This reactivity has been exploited to synthesize complex heterocyclic systems. For instance, 4-chlorocoumarin-3-sulfonyl chloride, a related compound, reacts with bidentate nucleophiles like 2-aminopyridines and 2-aminothiazoles to form fused polycyclic structures such as pyrido- and thiazino-thiadiazino-benzopyranones. Similarly, the C-3 chlorine of the target compound can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to build more elaborate molecules, including the fluorescent probes previously discussed. This makes it a foundational building block for creating libraries of substituted coumarins for various research and development purposes.

**6.3. Potential in Environmental Science Studies (

Q & A

Q. What advanced techniques elucidate the crystal structure of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.